Compound Description: This compound serves as a precursor in the synthesis of a series of 1,3,5-oxadiazine derivatives. It was prepared through the hydrolysis of N-{4-[4-chlorophenyl}-6-(3,4-dimethylphenyl)-pyrimidin-2-ylsulfamoyl]-phenyl}-acetamide. The synthesized 1,3,5-oxadiazine derivatives, derived from this compound, were evaluated for their antibacterial and antifungal activities.
Compound Description: These compounds represent a class of benzamides characterized by the presence of a quinoid ring and a sulfonamide group. They were synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. They can undergo hydrohalogenation and thiocyanation reactions, with the possibility of these reactions being influenced by steric factors due to substituents on the quinoid ring. These compounds have potential activity as inhibitors of insulysin, CTGF expression, glutamyl endopeptidase II, and transcription factor STAT3.
Relevance: The presence of the aryl-sulfonyl group linked to a nitrogen atom in these compounds establishes a structural connection with N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. Despite the different core structures (benzamide vs propanamide) and the presence of a quinoid ring, the shared sulfonamide functionality highlights the exploration of similar chemical motifs for diverse biological activities, including enzyme inhibition.
2-[amino]-N-(un/substituted-phenyl)acetamides
Compound Description: This series of acetamides features a 2,3-dihydro-1,4-benzodioxin moiety linked to a sulfonamide group and a variable phenyl acetamide substituent. They were synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride followed by reaction with various substituted 2-bromo-N-phenylacetamides. The synthesized compounds were evaluated for their antimicrobial and antifungal activities, with some displaying promising potential in these areas.
Relevance: These compounds, like N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide, belong to the sulfonamide class and share a similar N-substituted sulfonyl structure. Despite differences in the core scaffold (acetamide vs propanamide) and the presence of a benzodioxin group, the common sulfonamide motif with varying substituents emphasizes the exploration of this chemical class for antimicrobial and antifungal applications.
Compound Description: This compound was synthesized as part of research investigating potential therapeutic agents. It was derived from 3,4-dihydroxybenzaldehyde through a series of reactions, including a ring-opening reaction, Knoevenagel condensation, hydrolysis, and Clemmensen reduction, followed by a reaction with (R)-2-amino-4-phenyl ethyl butyrate.
Relevance: While this compound does not contain a sulfonamide group, it shares the propanamide core structure with N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. This similarity highlights the utilization of the propanamide framework in the development of pharmaceutical compounds for various therapeutic applications, even beyond the sulfonamide class.
Compound Description: This compound was synthesized using a Reformatsky reaction between N-[(3,4-methylenedioxyphenyl)methylene]-4-methylbenzenesulfonamide and 2-bromoacetophenone. Its crystal structure reveals a distorted tetrahedral geometry around the sulfur atom in the sulfonyl group, and it forms centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.
Relevance: The presence of the p-toluenesulfonylamino group in this compound draws a structural parallel to the [(2-phenylethyl)amino]sulfonyl moiety in N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. Although the core structures differ (propan-1-one vs propanamide), the shared sulfonamide functionality and the presence of aromatic substituents point to the exploration of similar chemical space in drug discovery efforts.
Pyrazolo[3,4-d]pyrimidine based compounds
Compound Description: These compounds are based on the pyrazolo[3,4-d]pyrimidone scaffold and have shown activity as inhibitors of phosphodiesterase IX. The specific substituents on the core structure vary, including phenyl, substituted phenyl, benzyl, substituted benzyl, 3-methylpyridine, 1-phenylethyl, diphenylmethyl, and various amide derivatives.
Relevance: Although these compounds do not directly contain a sulfonamide group, one specific derivative, N-(2-amino-cyclohexyl)-4-methoxy-benzenesulfonamide, features a benzenesulfonamide moiety. This connection, along with the focus on heterocyclic ring systems for biological activity, highlights a broader interest in similar chemical motifs as those found in N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide, indicating a potential exploration of similar chemical space for drug discovery.
Amino acid sulfonamides based on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride
Compound Description: These derivatives are characterized by the presence of an isocoumarin moiety linked to a benzenesulfonyl chloride group, which further reacts with amino acid methyl esters to form the sulfonamide derivatives. One notable finding is the reaction with phenylalanine, which leads to the opening of the lactone system, ultimately resulting in 2-(2-(4-(N-(1-carboxy-2-phenylethyl)sulfamoyl)phenyl)-2-oxoethyl)benzoic acid.
Relevance: The presence of the benzenesulfonyl chloride group, which reacts with amino acids to form sulfonamides, connects these derivatives to the core structure of N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. Despite the differences in the core scaffold (isocoumarin vs propanamide), the shared focus on sulfonamides and the utilization of amino acid building blocks highlight the exploration of diverse chemical structures within this class for potential pharmaceutical applications.
Compound Description: This compound, GSK1016790, is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. Studies have shown that its activation of TRPV4 in human airways leads to contractions that are blocked by the TRPV4-selective blocker GSK2334775. Notably, these TRPV4-dependent contractions are also inhibited by a 5-lipoxygenase inhibitor and cysteinyl leukotriene 1 receptor antagonists, suggesting a complex mechanism involving the production of cysteinyl leukotrienes.
Relevance: GSK1016790, with its (2,4-dichlorophenyl)sulfonyl]amino moiety, shares the sulfonamide functional group with N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. This structural similarity, despite significant differences in the overall molecular architecture, highlights the diverse applications of sulfonamides in targeting various biological systems, including ion channels and inflammatory pathways.
Compound Description: This compound, rimsulfuron, is a herbicide used for controlling volunteer rapeseed (Brassica napus) infestation in corn fields. It has been shown to provide excellent control of volunteer rapeseed when applied preemergence.
Relevance: Rimsulfuron, with its -2-pyridinesulfonamide moiety, shares a sulfonamide substructure with N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. While the overall structures differ significantly due to the presence of a pyrimidine ring and an ethylsulfonyl group in rimsulfuron, the shared sulfonamide functionality highlights the versatility of this chemical class in various applications, including agriculture and pharmaceuticals.
Compound Description: This compound is a key intermediate in the synthesis of a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives with varying functional groups. These derivatives were evaluated for their antitumor activity against three human cancer cell lines.
Relevance: Although this compound does not contain a sulfonamide group, the research highlights the exploration of thienopyrimidine derivatives, showcasing the importance of heterocyclic systems in drug discovery, a characteristic also observed in the investigation of N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide and related sulfonamides.
Compound Description: This compound is one of the 6-phenyl-thieno[3,2-d]pyrimidine derivatives synthesized and evaluated for antitumor activity. It exhibited potent anticancer activity, comparable to that of doxorubicin, against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines.
Relevance: While this compound does not contain a sulfonamide group, it is part of the same research exploring thienopyrimidine derivatives for antitumor activity as 4-chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione. The potent activity of this compound, along with other derivatives, emphasizes the potential of exploring heterocyclic scaffolds, a theme also relevant to the investigation of N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide and its related sulfonamide derivatives.
N-(Phenyl)/4-chlorophenyl or methoxyphenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Compound Description: These compounds are a series of acetamides featuring a thienopyrimidine moiety connected through a sulfur atom to a substituted acetamide group. They were evaluated for antitumor activity, with some exhibiting potent activity comparable to doxorubicin against various cancer cell lines.
Relevance: Despite not containing a sulfonamide group, these compounds are structurally related to N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide due to the presence of a thienopyrimidine scaffold and a substituted acetamide moiety. This structural similarity, within the context of exploring antitumor agents, highlights the importance of considering diverse chemical frameworks beyond just the sulfonamide class when investigating potential therapeutic compounds.
Compound Description: This compound, a methanesulfonamide derivative, was synthesized through a multi-step process starting from a thienopyrimidine derivative and exhibited potent antitumor activity against human cancer cell lines.
Relevance: This compound, while not directly a benzenesulfonamide, is structurally related to N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide due to the presence of a sulfonamide group and the utilization of a heterocyclic scaffold (thienopyrimidine). This structural similarity, along with its potent anticancer activity, emphasizes the relevance of exploring sulfonamide derivatives and heterocyclic systems in drug discovery efforts.
Compound Description: This series of propanamides features a cyclohexyl ring substituted with a pyrrolidinyl group and a variable phenylpropanamide moiety. The compounds were evaluated for their analgesic activity but did not show significant effects.
Compound Description: These compounds are based on the 2-thioxoquinazolin-4(3H)-one scaffold and have been synthesized and evaluated for their anti-inflammatory and analgesic activities. One specific compound, N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01), showed excellent anti-inflammatory activity. Several other derivatives, including those with naphthyl and substituted phenyl groups, also exhibited significant anti-inflammatory and analgesic effects.
Relevance: While these compounds do not contain a sulfonamide group, they share a structural similarity with N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide in the utilization of aromatic and heterocyclic systems for potential therapeutic applications. The focus on anti-inflammatory and analgesic properties in these derivatives underscores the exploration of diverse chemical scaffolds, beyond just sulfonamides, for these biological activities.
Compound Description: This compound, CHF6001, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for treating pulmonary inflammatory diseases via inhaled administration. It has shown efficacy in inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-α, from various immune cells, including human peripheral blood mononuclear cells, macrophages, and neutrophils. In rat models, CHF6001 effectively inhibited liposaccharide-induced pulmonary neutrophilia and leukocyte infiltration.
Relevance: CHF6001, with its methylsulfonamido group, shares the sulfonamide functional group with N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. While their overall structures differ significantly, the presence of a sulfonamide moiety in both compounds highlights the broad applicability of this chemical class in targeting diverse biological processes, including inflammation and immune responses.
Dicyanocobinamide (CN2-Cbi)
Compound Description: Dicyanocobinamide (CN2-Cbi) is a naturally occurring intermediate in vitamin B12 synthesis and acts as a coactivator of soluble guanylyl cyclase (sGC), an enzyme responsible for producing cyclic guanosine monophosphate (cGMP). It targets the catalytic domain of sGC, enhancing its activation in a nitric oxide-independent manner. CN2-Cbi synergistically enhances sGC activation by other NO-independent sGC activators, leading to increased cGMP levels and vasorelaxation.
Relevance: Although CN2-Cbi does not directly contain a sulfonamide group, its role as an sGC coactivator and its synergistic effects with other sGC activators, like ataciguat (which has a sulfonamide group), highlight the potential interplay between different chemical classes in modulating biological pathways. This interplay could be relevant in understanding the potential interactions or synergistic effects of N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide with other compounds targeting similar biological pathways.
5-[2-(Phenylamino)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione and 5-[2-(Phenylamino)ethyl]-2,3-dihydro-1,3,4-thiadiazole-2-thione
Compound Description: These two compounds are heterocyclic derivatives featuring a 2,3-dihydro-1,3,4-oxadiazole-2-thione or 2,3-dihydro-1,3,4-thiadiazole-2-thione ring system linked to a phenylaminoethyl substituent. They were synthesized from 3-(phenylamino)propanehydrazide through different reaction pathways.
Relevance: Although these compounds do not contain a sulfonamide group, their synthesis from a common precursor and the exploration of their chemical reactivity highlight the investigation of different heterocyclic systems for potential biological activities. This exploration is relevant to the study of N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide, which also involves the modification of a core structure (sulfonamide) with various substituents, potentially including heterocyclic moieties, to explore its biological effects.
Compound Description: These compounds are novel sulfonamide drugs synthesized through a multi-step process involving the reaction of a pyrazolo[3,4-b]pyridine derivative with a sulfonamide precursor. The synthesized compounds were evaluated for their antimicrobial activity.
Relevance: These compounds share the benzenesulfonamide moiety with N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. The presence of a pyrazolo[3,4-b]pyridine ring system and a pyridin-2-yl substituent on the sulfonamide nitrogen distinguishes these compounds, highlighting the exploration of diverse structural modifications to the sulfonamide core for potential antimicrobial activity.
Compound Description: This compound is a Mannich base derivative of 1,4-thiazine synthesized and evaluated for its antifungal activity against Candida albicans and Aspergillus niger. It exhibited the highest antifungal activity among the tested derivatives, attributed to the presence of both the 1,4-thiazine and sulfamethoxazole substituents.
Relevance: This compound, E4, with its sulfamethoxazole substituent containing a sulfonamide group, shares a key chemical motif with N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide. Despite the differences in the core structure (1,4-thiazine vs propanamide), the presence of a sulfonamide group and the focus on antifungal activity highlight the relevance of exploring sulfonamide derivatives with diverse structural variations for potential therapeutic applications, particularly in combating fungal infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.